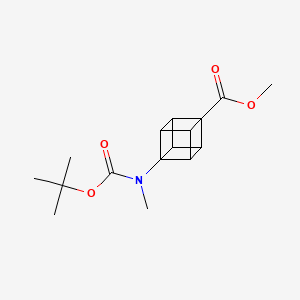
(1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,2R,3R,4s,5s,6S,7S,8r)-メチル 4-((tert-ブトキシカルボニル)(メチル)アミノ)キューバン-1-カルボン酸メチルは、ユニークなキューバン構造を持つ複雑な有機化合物です。キューバン骨格は、8個の炭素原子が高度に歪んだ立方体状に配置されたものであり、化合物に独特の化学的性質を与えています。
準備方法
合成経路と反応条件
(1r,2R,3R,4s,5s,6S,7S,8r)-メチル 4-((tert-ブトキシカルボニル)(メチル)アミノ)キューバン-1-カルボン酸メチルの合成は、一般的に市販の前駆体から開始し、複数段階にわたります。重要なステップには、キューバンコアの形成、続いてtert-ブトキシカルボニル(Boc)保護基とメチルアミノ基を導入するための官能基化が含まれます。反応条件では、水素化ナトリウムなどの強塩基と、テトラヒドロフラン(THF)やジクロロメタン(DCM)などのさまざまな有機溶媒を使用する必要があることがよくあります。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために合成経路を最適化する必要があるでしょう。これには、特定のステップで連続フローリアクターを使用することや、より効率的な触媒や試薬の開発が含まれる可能性があります。合成のスケーラビリティも、工業生産において重要な要素となります。
化学反応の分析
反応の種類
(1r,2R,3R,4s,5s,6S,7S,8r)-メチル 4-((tert-ブトキシカルボニル)(メチル)アミノ)キューバン-1-カルボン酸メチルは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: 特定の条件下で、キューバンコアを酸化して酸素含有官能基を導入することができます。
還元: 還元反応は、キューバンコアに結合した官能基を修飾するために使用できます。
置換: 求核置換反応を使用して、Boc保護基を他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやアルコールなどの求核剤などがあります。反応条件は、一般的に、望ましくない副反応を避けるために、制御された温度と不活性雰囲気で行われます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、キューバンコアの酸化は、ヒドロキシル基またはカルボニル基を持つキューバン誘導体をもたらす可能性があり、一方、置換反応は、さまざまな官能化されたキューバン化合物を生成する可能性があります。
科学研究における用途
化学
化学では、(1r,2R,3R,4s,5s,6S,7S,8r)-メチル 4-((tert-ブトキシカルボニル)(メチル)アミノ)キューバン-1-カルボン酸メチルは、より複雑な分子の合成のためのビルディングブロックとして使用されています。そのユニークな構造は、新しい有機化合物の開発において貴重な中間体となっています。
生物学
生物学研究では、この化合物は、キューバン含有分子が生物系に与える影響を調べるために使用できます。その構造的剛性とユニークな電子特性は、創薬や開発において興味深い候補となっています。
医学
医学では、(1r,2R,3R,4s,5s,6S,7S,8r)-メチル 4-((tert-ブトキシカルボニル)(メチル)アミノ)キューバン-1-カルボン酸メチルは、新しい治療薬の設計におけるファーマコフォアとして潜在的な用途があります。特定の方法で生物学的標的に結合する能力は、効力と選択性が向上した新規薬剤の開発につながる可能性があります。
産業
産業では、この化合物は、ユニークな特性を持つ新しい材料の開発に使用できます。そのキューバンコアは、材料の機械的および熱的安定性を向上させることができる剛性フレームワークを提供します。
科学的研究の応用
Chemistry
In chemistry, (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of cubane-containing molecules on biological systems. Its structural rigidity and unique electronic properties make it an interesting candidate for drug design and development.
Medicine
In medicine, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets in a specific manner could lead to the development of novel drugs with improved efficacy and selectivity.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its cubane core provides a rigid framework that can enhance the mechanical and thermal stability of materials.
作用機序
(1r,2R,3R,4s,5s,6S,7S,8r)-メチル 4-((tert-ブトキシカルボニル)(メチル)アミノ)キューバン-1-カルボン酸メチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。キューバンコアのユニークな電子特性により、これらの標的に高い親和性で結合することができ、その活性を調節し、望ましい生物学的効果をもたらします。これらの相互作用に関与する経路は、特定の用途や標的によって異なる可能性があります。
類似化合物の比較
類似化合物
(1r,2R,3R,4s,5s,6S,7S,8r)-メチル 4-((tert-ブトキシカルボニル)(メチル)アミノ)キューバン-1-カルボン酸メチルに類似した化合物には、キューバン-1,4-ジカルボン酸やキューバン-1,4-ジアミンなどの他のキューバン誘導体があります。これらの化合物は、キューバンコア構造を共有していますが、コアに結合した官能基が異なります。
ユニークさ
(1r,2R,3R,4s,5s,6S,7S,8r)-メチル 4-((tert-ブトキシカルボニル)(メチル)アミノ)キューバン-1-カルボン酸メチルのユニークさは、その官能基の特定の組み合わせにあります。これらの組み合わせは、独特の化学的および生物学的特性を付与します。これは、科学研究や産業におけるさまざまな用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate include other cubane derivatives, such as cubane-1,4-dicarboxylic acid and cubane-1,4-diamine. These compounds share the cubane core structure but differ in the functional groups attached to the core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cubane-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-14(2,3)21-13(19)17(4)16-9-6-10(16)8-11(16)7(9)15(6,8)12(18)20-5/h6-11H,1-5H3 |
InChIキー |
LBDHUGYIYQZVEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C12C3C4C1C5C2C3C45C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


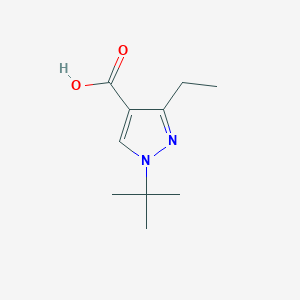
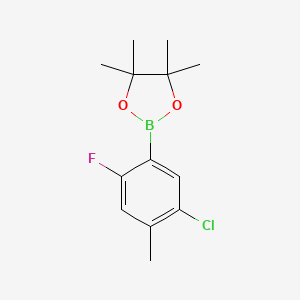
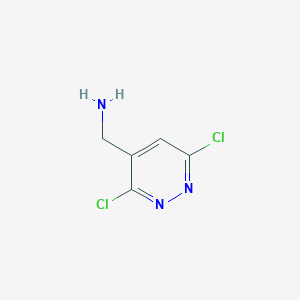
![(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B11766214.png)

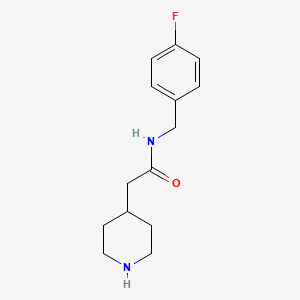
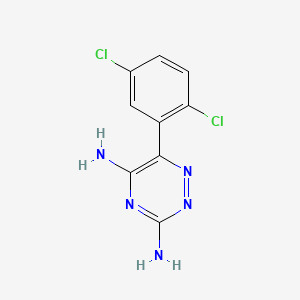
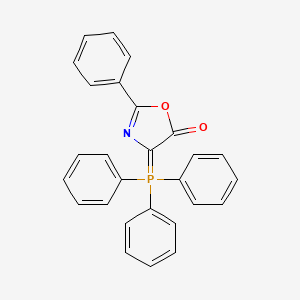

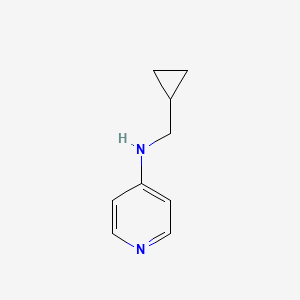
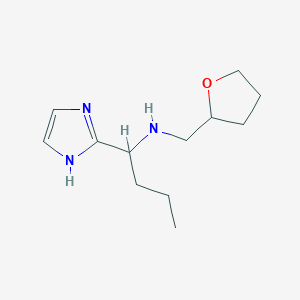


![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
